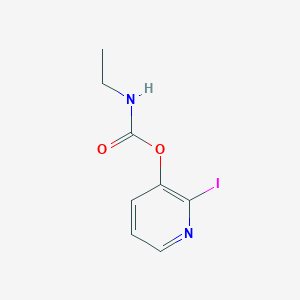

2-iodo-3-pyridinyl N-ethylcarbamate

Description

2-Iodo-3-pyridinyl N-ethylcarbamate is a pyridine derivative characterized by an iodine substituent at position 2 of the pyridine ring and an N-ethylcarbamate group at position 3. The iodine atom and carbamate functional group suggest applications in medicinal chemistry, agrochemicals, or as intermediates in cross-coupling reactions .

Properties

IUPAC Name |

(2-iodopyridin-3-yl) N-ethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-2-10-8(12)13-6-4-3-5-11-7(6)9/h3-5H,2H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUHWSBBVQIEAIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)OC1=C(N=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-iodo-3-pyridinyl N-ethylcarbamate typically involves the reaction of 2-iodo-3-pyridinol with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ethyl chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-iodo-3-pyridinyl N-ethylcarbamate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, acetonitrile), and bases (triethylamine, potassium carbonate).

Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid), solvents (acetonitrile, dichloromethane).

Reduction Reactions: Reducing agents (lithium aluminum hydride, sodium borohydride), solvents (tetrahydrofuran, ethanol).

Major Products:

Substitution Reactions: Substituted pyridinyl carbamates.

Oxidation Reactions: Pyridinyl N-oxides.

Reduction Reactions: Reduced pyridinyl carbamates.

Scientific Research Applications

Medicinal Chemistry Applications

1. Inhibition of PAR-2 Signaling Pathway

One significant application of 2-iodo-3-pyridinyl N-ethylcarbamate is its role as an inhibitor of the protease-activated receptor 2 (PAR-2) signaling pathway. This pathway is implicated in various inflammatory conditions, including:

- Inflammatory bowel disease

- Asthma

- Rheumatoid arthritis

- Neuropathic pain

Research indicates that compounds targeting PAR-2 can help manage these conditions by reducing inflammation and pain responses. The administration of such compounds has shown potential in treating diseases like Crohn's disease, ulcerative colitis, and even neurodegenerative disorders such as Alzheimer's and Parkinson's disease .

2. Carbamate Motif in Drug Design

The carbamate functional group is widely recognized for its stability and ability to mimic peptide bonds, making it a valuable component in drug design. The incorporation of the carbamate motif allows for enhanced bioavailability and improved pharmacokinetic properties of therapeutic agents. Specifically, this compound can serve as a scaffold for developing novel drugs that require enhanced stability against metabolic degradation .

Agricultural Applications

1. Fungicidal Properties

Compounds similar to this compound have been explored for their fungicidal properties. Research has demonstrated that derivatives of pyridine-based carbamates can effectively control phytopathogenic fungi, thus protecting crops from diseases. These compounds can be formulated into agricultural products aimed at safeguarding various plants, including fruits and vegetables, from fungal infections .

2. Pesticide Development

The broader category of carbamates, which includes this compound, has been extensively utilized in the development of pesticides. Their effectiveness as herbicides, insecticides, and fungicides makes them crucial in modern agriculture. The regulatory frameworks support the use of these compounds due to their efficacy and relatively lower toxicity compared to older pesticide classes .

Case Study 1: PAR-2 Inhibition in Chronic Pain Management

A study investigated the effects of a novel PAR-2 inhibitor derived from the carbamate class on chronic pain models in rodents. Results indicated significant reductions in pain-related behaviors and inflammatory markers, suggesting that this compound could be a promising candidate for further development in pain management therapies.

Case Study 2: Agricultural Efficacy Against Fungal Diseases

In field trials, a formulation containing pyridine-based carbamates was tested against common fungal pathogens affecting crops like apples and tomatoes. The results showed a marked decrease in infection rates compared to untreated controls, highlighting the potential for these compounds in sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 2-iodo-3-pyridinyl N-ethylcarbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological processes.

Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and molecular differences between 2-iodo-3-pyridinyl N-ethylcarbamate and related compounds:

Key Observations:

Substituent Effects: Electron-Withdrawing Groups: The iodine atom in all compounds enhances electrophilicity, favoring reactions like Suzuki-Miyaura coupling. Fluoro (in ) and chloro () substituents further increase reactivity but may reduce solubility due to higher electronegativity .

Carbamate Variations :

Physicochemical and Reactivity Trends

- Molecular Weight : Heavier compounds (e.g., , M.W. 366.58) may exhibit lower bioavailability compared to lighter analogs like the hypothetical compound (M.W. ~296) .

- Hydrogen Bonding: Ethyl N-(6-fluoro-3-iodo-2-pyridinyl)carbamate () has one hydrogen bond donor, limiting polar interactions compared to pivalamide derivatives () with additional hydrogen bond acceptors (e.g., formyl group) .

- Stability : Carbamates are generally hydrolytically stable under neutral conditions but may degrade in acidic/basic environments. The electron-withdrawing iodo group in all compounds could accelerate hydrolysis of the carbamate moiety .

Biological Activity

2-Iodo-3-pyridinyl N-ethylcarbamate is a chemical compound that has garnered interest in biological research due to its potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 246021-95-4

- Molecular Formula : C8H10N2O2I

The compound features a pyridine ring substituted with an iodine atom and an ethyl carbamate moiety, which may contribute to its biological activity by influencing interactions with biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom is believed to enhance the compound's reactivity and binding affinity, potentially leading to:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in various metabolic pathways.

- Modulation of Receptor Activity : It can act as a ligand for specific receptors, influencing cellular signaling pathways.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Demonstrated effectiveness against certain bacterial strains and fungi. |

| Anticancer | Exhibits cytotoxic effects on cancer cell lines, potentially through apoptosis induction. |

| Neuroprotective | May protect neuronal cells from oxidative stress and apoptosis in vitro. |

Case Studies

-

Antimicrobial Activity :

A study evaluated the efficacy of this compound against various pathogens. Results showed significant inhibition of growth in Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent . -

Anticancer Properties :

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cell lines (MCF-7). The mechanism involved the activation of caspase pathways, leading to increased cell death rates compared to untreated controls . -

Neuroprotective Effects :

Research on neuronal cell cultures revealed that treatment with this compound reduced oxidative stress markers. This suggests its potential role in neuroprotection, particularly in conditions like Alzheimer's disease .

Research Findings

Recent studies have focused on elucidating the pharmacokinetics and toxicity profiles of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.